Rel-tert-butyl (1S,5S)-1-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate

Lipophilicity Medicinal Chemistry Physicochemical Profiling

This (1S,5S)-cis-fused 2-azabicyclo[3.2.0]heptane scaffold delivers a conformationally rigid, sp³-rich core (Fsp³=0.833) with a bridgehead methyl substituent that boosts lipophilicity (LogP 1.61) over the non-methyl analog. The N-Boc protecting group ensures orthogonal deprotection compatibility for fragment-based screening and peptidomimetic design. Insist on single-enantiomer ≥98% purity to eliminate racemic ambiguity in SAR studies. Order in mg-to-gram quantities for DPP-4, complement factor D, or NS5A inhibitor programs.

Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
Cat. No. B8211274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRel-tert-butyl (1S,5S)-1-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
Molecular FormulaC12H19NO3
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCC12C(CCN1C(=O)OC(C)(C)C)CC2=O
InChIInChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-5-8-7-9(14)12(8,13)4/h8H,5-7H2,1-4H3/t8-,12-/m0/s1
InChIKeyBVODOBNALBQJLO-UFBFGSQYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rel-tert-butyl (1S,5S)-1-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate: CAS 1263378-51-3 Procurement & Selection Guide


Rel-tert-butyl (1S,5S)-1-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate (CAS 1263378-51-3, MW 225.29, C₁₂H₁₉NO₃) is a chiral bicyclic N-Boc-protected β-lactam building block featuring a cis-fused 2-azabicyclo[3.2.0]heptane scaffold with a bridgehead methyl substituent at position 1 (or 5, depending on numbering convention) and a ketone at position 7 . The compound belongs to the broader class of sp³-rich, conformationally restricted azabicyclo[3.2.0]heptane templates that have been evaluated as advanced building blocks for drug discovery, including as inhibitors of dipeptidyl peptidase-4 (DPP-4), complement factor D, and nonstructural protein 5A (NS5A) . The (1S,5S) stereochemistry defines the relative cis ring junction geometry, with the tert-butyl carbamate (Boc) serving as a standard orthogonal protecting group for the pyrrolidine nitrogen, enabling sequential synthetic manipulations [1].

Why Generic Substitution Fails for Rel-tert-butyl (1S,5S)-1-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate: Structural Specificity Drives Selection


The 2-azabicyclo[3.2.0]heptane scaffold class contains multiple variables—ring-junction stereochemistry, bridgehead substitution, N-protecting group identity, and ketone position—that cannot be assumed interchangeable. The (1S,5S) cis configuration defines the spatial orientation of the pyrrolidine and cyclobutanone rings; the opposite enantiomer or a racemic mixture (e.g., rac-tert-butyl 7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate, CAS 1430839-49-8) would present different exit vectors and binding geometries in chiral biological environments . The bridgehead methyl group increases both molecular weight (+14 Da vs. the non-methyl analog CAS 1263379-01-6) and lipophilicity (ΔLogP ≈ +0.38), properties that directly influence membrane permeability, metabolic stability, and target binding in medicinal chemistry campaigns . Replacing the Boc group with Cbz or Fmoc alters the deprotection orthogonality and downstream synthetic compatibility; the Boc group offers acid-labile removal under conditions orthogonal to many common transformations [1]. Substitution with a 3-azabicyclo[3.2.0]heptane isomer relocates the nitrogen, fundamentally altering hydrogen-bonding geometry and exit vector plots (EVPs), which determine isosteric replacement suitability .

Quantitative Differentiation Evidence for Rel-tert-butyl (1S,5S)-1-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate vs. Analogs


Bridgehead Methyl Group Increases Lipophilicity by 31% vs. the Non-Methyl Analog (ΔLogP = +0.38)

The target compound exhibits a calculated LogP of 1.61, compared to 1.23 for the closest commercially available analog, tert-butyl (1S,5S)-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate (CAS 1263379-01-6), which lacks the bridgehead methyl group . This represents a ΔLogP of +0.38, a 31% increase in predicted lipophilicity attributable solely to the single methyl substituent. This difference is significant in medicinal chemistry optimization, where LogP shifts of 0.3–0.5 log units can alter membrane permeability, metabolic clearance, and off-target binding profiles [1].

Lipophilicity Medicinal Chemistry Physicochemical Profiling

Higher Fraction of sp³ Carbons (Fsp3 = 0.833) vs. Non-Methyl Analog (Fsp3 = 0.818) Enhances 3D Character

The target compound has an Fsp3 value of 0.833, compared to 0.818 for the non-methyl analog (CAS 1263379-01-6), representing a ΔFsp3 of +0.015 . Both values substantially exceed the average Fsp3 of 0.36 for discovery-phase compounds and 0.47 for marketed drugs reported in the seminal 'Escape from Flatland' analysis, which established that higher Fsp3 correlates with improved clinical success rates [1]. However, the bridgehead methyl substitution increases the total sp³ carbon count from 9/11 (0.818) to 10/12 (0.833), further enhancing three-dimensional character. This incremental increase, while modest, is relevant in fragment-based and lead-oriented synthesis where Fsp3 is used as a library enrichment criterion.

Molecular Complexity Fsp3 Drug-likeness Lead-oriented Synthesis

Defined (1S,5S) Stereochemistry at Two Asymmetric Centers Differentiates from Racemic Mixtures

The target compound possesses two asymmetric carbon atoms at the ring junction positions (1S,5S), establishing a defined cis configuration of the bicyclic system . This contrasts with racemic mixtures such as rac-tert-butyl 7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate (CAS 1430839-49-8, XlogP = 1.1), which contain both (1S,5S) and (1R,5R) enantiomers . In the broader class, stereochemistry has been shown to be critical: the 2-azabicyclo[3.2.0]heptane scaffold was evaluated as conformationally restricted proline mimics (2,3-ethanoproline), where defined stereochemistry is essential for biological activity [1]. The presence of two asymmetric centers is itself correlated with higher clinical success rates in drug development pipelines [2].

Chiral Building Block Stereochemistry Enantiopure Synthesis Drug Discovery

2-Azabicyclo[3.2.0]heptane Scaffold Validated Across Multiple Drug Targets Including DPP-4 and Complement Factor D

Derivatives of the 2-azabicyclo[3.2.0]heptane scaffold have been evaluated as inhibitors of at least three distinct therapeutic targets: dipeptidyl peptidase-4 (DPP-4) for type 2 diabetes, complement factor D for complement-mediated disorders, and nonstructural protein 5A (NS5A) for hepatitis C virus . By contrast, the isomeric 3-azabicyclo[3.2.0]heptane scaffold has been primarily explored for dopaminergic and neuroleptic applications, reflecting how nitrogen placement fundamentally redirects biological target space [1]. The 2-aza scaffold has been further characterized by exit vector plot (EVP) analysis and physicochemical profiling, confirming its utility as a conformationally restricted isostere for piperidine and morpholine motifs in medicinal chemistry [2]. The target compound's bridgehead methyl group provides an additional vector for SAR exploration not available in the non-methyl analog.

DPP-4 Inhibitor Complement Factor D NS5A Inhibitor Drug Discovery Scaffold Validation

Multigram Scalability Demonstrated for 2-Azabicyclo[3.2.0]heptane Scaffold Class (up to 32.8 g) Supports Procurement at Scale

A recent multigram synthetic methodology for 2-azabicyclo[3.2.0]heptane-derived building blocks has been validated at a scale of up to 32.8 g, with the key cycloaddition step achieving a diastereomeric ratio of 2:1 and the target product obtainable as a pure diastereomer without chromatographic purification [1]. This represents a significant advance over earlier photochemical [2+2] cycloaddition approaches, which were limited to sub-gram scale and required specialized UV irradiation equipment [2]. The commercial availability of the target compound from multiple suppliers (Fluorochem, ChemScene, LeYan, MolCore) at consistent ≥98% purity indicates that this scalable chemistry has been successfully translated to vendor production . MolCore specifically certifies this compound under an ISO quality system, providing documentation suitable for pharmaceutical R&D procurement .

Scalable Synthesis Multigram Building Block Process Chemistry

Recommended Application Scenarios for Rel-tert-butyl (1S,5S)-1-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate Based on Quantitative Evidence


Lead Optimization of DPP-4 or Complement Factor D Inhibitor Series Requiring Increased Lipophilicity

In DPP-4 or complement factor D inhibitor programs where the 2-azabicyclo[3.2.0]heptane scaffold has already been validated, the bridgehead-methylated analog (LogP 1.61) offers a quantifiable lipophilicity advantage (ΔLogP +0.38) over the non-methyl analog (LogP 1.23) . This property shift is directly relevant when SAR studies indicate that increased membrane permeability or enhanced hydrophobic target contacts are needed without altering the core scaffold geometry or introducing additional heteroatoms. The defined (1S,5S) stereochemistry ensures that any observed biological activity can be unambiguously attributed to a single enantiomer, avoiding the confounding effects of racemic mixtures [1].

Conformationally Restricted Proline Mimic or Peptidomimetic Synthesis

The 2-azabicyclo[3.2.0]heptane scaffold serves as a direct precursor to 2,3-ethanoproline, a conformationally restricted proline analog . The target compound, with its N-Boc protecting group and bridgehead methyl substituent, provides both the rigidity of the bicyclic framework and a methyl group as an additional stereochemical anchor for SAR exploration. With Fsp3 = 0.833—nearly double the discovery-phase average—the compound contributes high three-dimensional character to peptidomimetic designs, which has been associated with improved target selectivity and reduced off-target promiscuity [1].

Fragment-Based Drug Discovery (FBDD) Library Enrichment with sp³-Rich Scaffolds

The compound's molecular weight (225.29 Da) and physicochemical profile place it within fragment-like chemical space (MW ≤300, cLogP ≤3), while its Fsp3 of 0.833 substantially exceeds the fragment library average . Fragment libraries enriched with high-Fsp3 scaffolds have been shown to yield hits with better ligand efficiency metrics and more favorable pharmacokinetic profiles upon elaboration [1]. The commercial availability at ≥98% purity from ISO-certified suppliers ensures that the material meets the stringent quality requirements for fragment screening, where impurities can generate false-positive or false-negative results .

Isosteric Replacement of Piperidine or Pyrrolidine Cores in Late-Stage Functionalization

Exit vector plot (EVP) analysis has demonstrated that 2-azabicyclo[3.2.0]heptane scaffolds serve as effective saturated bioisosteres for piperidine and morpholine motifs, with the advantage of introducing additional conformational restriction and sp³ character . The target compound's bridgehead methyl group provides a unique exit vector not present in the non-methyl analog, enabling scaffold-hopping strategies where the methyl substituent can be leveraged for additional binding interactions or metabolic shielding. The Boc protecting group is compatible with standard late-stage functionalization workflows, including palladium-catalyzed cross-couplings and amide bond formations after selective deprotection [1].

Quote Request

Request a Quote for Rel-tert-butyl (1S,5S)-1-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.